2-Chloro-3-(methoxymethyl)aniline
Description
Historical Context of Substituted Aniline (B41778) Derivatives in Chemical Synthesis
Substituted anilines have a rich history in chemical synthesis, dating back to the 19th century with the advent of the synthetic dye industry. prepchem.com Aniline and its derivatives were instrumental in the creation of a vast array of colors, transforming the textile industry. prepchem.com Over the decades, their role has expanded dramatically. They are now recognized as essential precursors in the pharmaceutical industry for the synthesis of a wide range of drugs, from antimicrobials to anticancer agents. googleapis.com In agriculture, they are used to produce herbicides and pesticides. google.comchemicalbook.com The versatility of the aniline scaffold stems from the reactivity of the amino group, which can be readily diazotized, acylated, and alkylated, and its influence on the aromatic ring, which is highly susceptible to electrophilic substitution. prepchem.com The development of methods to selectively introduce substituents onto the aniline ring has been a continuous area of research, leading to a vast library of compounds with diverse chemical properties and applications. google.com
Structural Significance and Unique Reactivity Features of the 2-Chloro-3-(methoxymethyl)aniline Scaffold
The molecular architecture of this compound is characterized by the presence of three different functional groups on the benzene (B151609) ring: an amino group, a chlorine atom, and a methoxymethyl group. This combination imparts a unique reactivity profile to the molecule.
Overview of Current Research Trajectories Involving this compound
While specific research focused solely on this compound is not extensively published, its structure suggests potential applications and research directions analogous to other multi-substituted anilines.
The primary research interest in a compound like this compound lies in its utility as a synthetic intermediate. A plausible synthetic route to this compound would likely involve the reduction of a corresponding nitrobenzene (B124822) derivative, a common strategy for preparing anilines. uni.lu For instance, the synthesis of the related 2-chloro-3-methoxyaniline (B51853) is achieved through the reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and ethanol (B145695). uni.lu A similar approach could likely be adapted for the synthesis of this compound.
Patents for the synthesis of other substituted chloroanilines highlight various methodological advancements, such as protection-deprotection strategies to control the position of chlorination and reduction. google.com These advanced synthetic methods could be applied to produce this compound efficiently and selectively.
Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structure elucidation.
¹H NMR would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the two substituted and four unsubstituted aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) spectroscopy would identify the key functional groups. Characteristic peaks would be expected for the N-H stretching of the primary amine, C-H stretches of the aromatic and aliphatic portions, C-O stretching of the ether, and C-Cl stretching.
Mass Spectrometry (MS) would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. The fragmentation pattern could also offer structural information. A PubChem entry for the hydrochloride salt of this compound predicts a monoisotopic mass of 171.04509 Da for the free base.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 172.05237 |
| [M+Na]⁺ | 194.03431 |
| [M-H]⁻ | 170.03781 |
| [M+NH₄]⁺ | 189.07891 |
| [M+K]⁺ | 210.00825 |
Data sourced from PubChem
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:
Optimize the molecular geometry and determine bond lengths and angles.
Calculate the molecular orbital energies (HOMO and LUMO) to understand its electronic properties and reactivity.
Predict the NMR and IR spectra to aid in the analysis of experimental data.
Model reaction mechanisms involving this molecule to understand the transition states and predict product distributions.
Studies on other aniline derivatives have successfully used computational methods like Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions and charge transfer. Similar approaches for this compound could provide valuable insights into its unique electronic structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
ZXXRCLVKHHPXOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Methoxymethyl Aniline
Strategic Approaches to Aniline (B41778) Core Functionalization
The construction of the 2-chloro-3-(substituted)aniline scaffold is a key challenge. Several modern synthetic methods can be employed to achieve this, each with its own advantages and limitations.
Reductive Amination Pathways for Precursors
Reductive amination is a powerful and widely used method for the synthesis of amines. nih.gov This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing 2-chloro-3-(methoxymethyl)aniline, a plausible precursor would be 2-chloro-3-(methoxymethyl)benzaldehyde. This aldehyde can be reacted with an ammonia (B1221849) source, such as aqueous ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary aniline. nih.govrsc.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel can also be employed. nih.gov The choice of reducing agent and reaction conditions is crucial to avoid over-alkylation and other side reactions. unito.it For instance, the use of a Co-containing composite catalyst has been shown to be effective in the reductive amination of substituted benzaldehydes, offering good yields of the corresponding primary amines. researchgate.net A metal-free reductive amination protocol using a pinacol-derived chlorohydrosilane/pyridine system has also been developed, demonstrating high functional group tolerance. nih.gov
| Precursor | Reagents and Conditions | Product | Key Features |
| 2-Chloro-3-(methoxymethyl)benzaldehyde | 1. NH₃, 2. Reducing agent (e.g., NaBH₄, H₂/Pd/C) | This compound | Versatile, common lab method. |
| 2-Chloro-3-(methoxymethyl)benzaldehyde | Aqueous NH₃, Fe catalyst, H₂ | This compound | Utilizes an earth-abundant metal catalyst. nih.gov |
| 2-Chloro-3-(methoxymethyl)benzaldehyde | NH₃, Rh/C catalyst, microwave irradiation | This compound | Microwave assistance can accelerate the reaction. unito.it |
| 2-Chloro-3-(methoxymethyl)benzaldehyde | Secondary amine, pinacol-derived chlorohydrosilane, pyridine | N-alkyl-2-chloro-3-(methoxymethyl)aniline | Metal-free conditions. nih.gov |
| 2-Chloro-3-nitroanisole | Iron powder, acetic acid, ethanol (B145695), reflux | 2-Chloro-3-methoxyaniline (B51853) | A related synthesis demonstrating reduction of a nitro group. chemicalbook.com |
Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Anilines
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines, including ammonia equivalents. wikipedia.orgyoutube.com To synthesize this compound, a suitable starting material would be 1,2-dichloro-3-(methoxymethyl)benzene. Selective amination at one of the chloro positions can be challenging but can be achieved through careful selection of the palladium catalyst, ligand, and reaction conditions.
The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination. youtube.com Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos have been shown to be highly effective in promoting the coupling of aryl chlorides with amines. youtube.com The reaction typically employs a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the deprotonation of the amine and the catalytic cycle. organic-chemistry.org
| Aryl Halide | Amine Source | Catalyst/Ligand System | Product | Key Features |
| 1,2-Dichloro-3-(methoxymethyl)benzene | Ammonia or ammonia equivalent | Pd(0) catalyst, phosphine ligand (e.g., XPhos) | This compound | Powerful method for C-N bond formation. youtube.com |
| Aryl bromide/chloride | Lactams, heteroarylamines | Pd(OAc)₂/BINAP or Pd(OAc)₂/Xantphos | N-substituted anilines | Demonstrates the versatility of the coupling partners. researchgate.net |
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines, primary anilines | Pd₂dba₃, Xantphos | Selective amination at the bromo position. researchgate.net | Highlights the potential for regioselectivity. |
Direct Arylation and Amination Routes to the this compound Moiety
Direct C-H amination is an atom-economical and increasingly popular strategy for the synthesis of anilines. acs.org This approach avoids the need for pre-functionalized starting materials, such as aryl halides. acs.org While direct C-H amination of an arene to install both the chloro and amino groups in a single step is challenging, it is possible to envision a two-step process. For example, one could start with 3-(methoxymethyl)aniline (B1338725) and selectively introduce a chlorine atom at the 2-position.
Alternatively, direct arylation methods can be employed. For instance, the reaction of an aniline with an aryl halide in the presence of a transition metal catalyst can lead to the formation of a biaryl linkage. nih.govnih.gov While not directly applicable to the synthesis of the target molecule, these methods highlight the potential for forming C-C bonds adjacent to the amino group. Copper-catalyzed C-H amination reactions have also been developed, offering an alternative to palladium-based systems. researchgate.netacs.org These reactions often employ a directing group to achieve regioselectivity. acs.org
Precise Introduction and Manipulation of the Methoxymethyl Moiety
The methoxymethyl group is a key feature of the target molecule. Its introduction and the protection of other functional groups during this process require careful consideration.
Optimized Etherification Techniques
The Williamson ether synthesis is a classic and reliable method for the formation of ethers. masterorganicchemistry.combyjus.comkhanacademy.org In the context of synthesizing this compound, this would involve the reaction of the alkoxide derived from 2-chloro-3-(hydroxymethyl)aniline with a methylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), to deprotonate the alcohol. libretexts.org
The Williamson ether synthesis is an S_N2 reaction, and as such, it works best with primary alkyl halides. masterorganicchemistry.com The alkoxide can be generated from a primary, secondary, or tertiary alcohol. masterorganicchemistry.com The choice of solvent can also be important, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used. byjus.com
| Starting Material | Reagents and Conditions | Product | Key Features |
| 2-Chloro-3-(hydroxymethyl)aniline | 1. NaH, 2. CH₃I | This compound | Classic and reliable method for ether synthesis. masterorganicchemistry.comyoutube.com |
| Alkene | 1. Alcohol, (CF₃CO₂)₂Hg, 2. NaBH₄ | Ether | Alkoxymercuration-demercuration provides an alternative for ether synthesis from alkenes. libretexts.org |
Protecting Group Strategies for Amino and Chloro Functionalities during Synthesis
In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgbham.ac.uk The amino group of aniline is nucleophilic and can react with electrophiles. Therefore, it may be necessary to protect the amino group during the introduction of the methoxymethyl moiety or other synthetic transformations.
Common protecting groups for amines include acetyl (Ac), carbobenzyloxy (Cbz), and tert-butyloxycarbonyl (BOC). libretexts.org These groups can be introduced and removed under specific conditions, allowing for selective manipulation of the molecule. libretexts.org For example, an acetyl group can be introduced by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride and can be removed by acidic or basic hydrolysis. youtube.com
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgbham.ac.ukfiveable.me This is particularly useful in complex syntheses where multiple functional groups need to be manipulated independently. bham.ac.uksigmaaldrich.comiris-biotech.denih.gov For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base. organic-chemistry.org The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps. organic-chemistry.org
Alternative and Green Chemistry Synthetic Pathways
In response to the growing need for environmentally benign chemical processes, significant research has focused on developing alternative synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. These "green" approaches are particularly relevant for the synthesis of substituted anilines.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless integration of reaction and purification steps. A notable green application in this area is the chemoenzymatic synthesis of anilines using immobilized enzymes in a packed-bed reactor. nih.govacs.org
This approach utilizes a nitroreductase (NR) enzyme to reduce aromatic nitro compounds to their corresponding anilines. nih.gov By co-immobilizing the nitroreductase with a glucose dehydrogenase (GDH) for cofactor regeneration, the system can operate continuously for extended periods at room temperature and atmospheric pressure. nih.gov This method is highly chemoselective and avoids the use of high-pressure hydrogen gas and expensive, toxic precious-metal catalysts typically required for nitro group reductions. nih.govacs.org
The integration of a continuous extraction module within the flow setup allows for the reaction and workup to be performed in a single, streamlined operation. acs.org This has been demonstrated to achieve high productivity and good isolated yields for various aniline products, showcasing a sustainable alternative to conventional synthetic methods. acs.org
Table 1: Performance of Continuous Flow Chemoenzymatic Aniline Synthesis
| Parameter | Reported Value | Significance |
|---|---|---|
| Productivity | >10 gproduct gNR-55–1 | Demonstrates high efficiency and reusability of the immobilized enzyme catalyst. acs.org |
| Isolated Yields | >50% | Shows effective product formation and recovery in a continuous system. nih.gov |
| Operating Conditions | Room Temperature & Atmospheric Pressure | Reduces energy consumption and eliminates the need for specialized high-pressure equipment. nih.gov |
| Key Advantage | Avoids Precious-Metal Catalysts | Offers a more sustainable and cost-effective process with high chemoselectivity. acs.org |
Recent studies have demonstrated the feasibility of synthesizing substituted anilines under catalyst- and additive-free conditions. One such method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization sequence to yield N-substituted anilines. beilstein-journals.orgnih.gov This transformation occurs under mild heating, requires no metal catalysts or additives, and is noted for its operational simplicity and potential for scale-up. beilstein-journals.orgnih.gov
Similarly, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by heating various aromatic amines with 2-chloronicotinic acid at 120 °C under solvent-free conditions. nih.gov The optimization of this reaction revealed that the absence of both a catalyst and a solvent provided the best yields in a significantly shorter reaction time (15–120 minutes). nih.gov The efficiency of the reaction is influenced by the electronic properties of substituents on the aniline, with electron-donating groups generally leading to higher yields. nih.gov
Table 2: Optimization of 2-Anilino Nicotinic Acid Synthesis
| Condition Varied | Observation | Optimal Condition |
|---|---|---|
| Catalyst | The desired product was successfully obtained without the use of any catalyst. nih.gov | Catalyst-Free |
| Solvent | Various solvents were tested, but solvent-free conditions provided the highest yield. nih.gov | Solvent-Free |
| Temperature | Reaction was tested between 100–150 °C, with the best results at a specific optimum. nih.gov | 120 °C |
| Reactant Ratio | The molar ratio of 2-chloronicotinic acid to aniline was optimized to 1:1.5. nih.gov | 1:1.5 |
Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from a laboratory setting to kilogram-scale industrial production requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and product quality. For a target molecule like this compound, these considerations are paramount.
Furthermore, purification methods must be scalable. While laboratory-scale synthesis might rely on column chromatography, industrial-scale processes favor crystallization, distillation, or extraction to isolate the final product in high purity (e.g., >98%). researchgate.netprepchem.com
The green chemistry methodologies discussed previously offer inherent advantages for scale-up. Catalyst- and solvent-free reactions simplify the process by reducing the number of components and eliminating complex workup procedures to remove residual catalysts or solvents. beilstein-journals.orgnih.gov This not only lowers costs associated with raw materials and waste disposal but also enhances the safety and environmental profile of the manufacturing process. The potential for scale-up is often highlighted as a key advantage of these modern synthetic methods. beilstein-journals.org
Reactivity and Mechanistic Investigations of 2 Chloro 3 Methoxymethyl Aniline
Nucleophilic Reactivity of the Aniline (B41778) Nitrogen
The nitrogen atom of the primary amino group in 2-chloro-3-(methoxymethyl)aniline is a key center of nucleophilicity. Its lone pair of electrons readily participates in reactions with electrophiles. However, the nucleophilic character of the aniline nitrogen is modulated by the electronic effects of the substituents on the aromatic ring. The chlorine atom, being electron-withdrawing, tends to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to unsubstituted aniline. Conversely, the methoxymethyl group can have a more complex influence.
Acylation and Alkylation Reactions
The aniline nitrogen of this compound readily undergoes acylation and alkylation reactions. studymind.co.uk Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, results in the formation of the corresponding amide. studymind.co.uklibretexts.org This reaction is a fundamental transformation for the protection of the amino group or for the synthesis of more complex molecules. studymind.co.uk
Alkylation of the aniline nitrogen can be achieved using various alkylating agents, such as alkyl halides. studymind.co.uk These reactions proceed via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. The rate of these reactions is influenced by the nature of the alkylating agent and the reaction conditions. It is important to note that polyalkylation can sometimes be observed, especially with more reactive alkylating agents. libretexts.org
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride | N-(2-chloro-3-(methoxymethyl)phenyl)acetamide | Acylation |
Formation of Imine and Amide Derivatives
The nucleophilic nature of the aniline nitrogen allows for the formation of imines (Schiff bases) through condensation with aldehydes and ketones. This reversible reaction is often catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine.
Amide derivatives, as mentioned in the context of acylation, are a significant class of compounds derived from this compound. The formation of the amide bond is a robust and widely used reaction in organic synthesis. The reactivity of the aniline in forming these derivatives is a key aspect of its chemical profile. rsc.org
Electrophilic Aromatic Substitution Patterns on the Chlorinated Aniline Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that includes nitration, sulfonation, halogenation, and Friedel-Crafts reactions. libretexts.orgtotal-synthesis.com The regiochemical outcome of these substitutions is directed by the combined influence of the existing substituents: the amino group, the chloro group, and the methoxymethyl group.
Regioselectivity Influences of Chloro and Methoxymethyl Groups
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The chloro group, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The methoxymethyl group is generally considered to be a weakly activating ortho-, para-directing group.
The interplay of these directing effects governs the regioselectivity of electrophilic substitution on this compound. The powerful activating and directing effect of the amino group is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group (C-4 and C-6). However, the steric hindrance from the adjacent methoxymethyl group at C-3 may disfavor substitution at the C-4 position to some extent. The chloro group at C-2 will also influence the electron distribution and may further direct incoming electrophiles.
Nitration and Sulfonation Reactions, with Emphasis on Controlled Selectivity
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com Sulfonation is achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), with SO₃ acting as the electrophile. masterorganicchemistry.comlibretexts.org
In the case of this compound, direct nitration can be complicated by the strong activating nature of the amino group, which can lead to oxidation and the formation of multiple products. byjus.com To achieve controlled selectivity, it is often necessary to first protect the amino group, for example, by acylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. youtube.com Subsequent hydrolysis of the amide restores the amino group.
Sulfonation of anilines can also be complex. The reaction of aniline with sulfuric acid can lead to the formation of anilinium hydrogen sulfate. byjus.com Heating this salt can then lead to the formation of the corresponding sulfonic acid. Similar to nitration, protecting the amino group can provide better control over the regioselectivity of the sulfonation reaction.
Reactions Involving the Halogen Atom (Chlorine) at C-2
The chlorine atom at the C-2 position of the aniline ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. This is because the benzene ring is electron-rich, and the presence of the electron-donating amino group further disfavors the attack of a nucleophile. However, under specific and often harsh reaction conditions, such as high temperatures and pressures, or in the presence of strong bases or transition metal catalysts, nucleophilic displacement of the chlorine may be possible. Such reactions are not as common as the reactions involving the aniline nitrogen or electrophilic aromatic substitution on the ring.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. nih.govyoutube.com For this compound, the chloro group can be coupled with a variety of boronic acids or esters to form biaryl compounds or introduce alkyl, alkenyl, or heteroaromatic moieties. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. nih.govyoutube.com The presence of the unprotected aniline group can sometimes interfere with the catalytic cycle, but successful couplings of ortho-haloanilines have been reported, suggesting that with the appropriate choice of catalyst and conditions, this reaction is feasible. nih.govmdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, it can react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by alkene insertion and β-hydride elimination. byjus.comyoutube.com The regioselectivity of the alkene insertion can be influenced by the electronic and steric properties of both the aniline derivative and the alkene. byjus.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov This reaction provides a direct route to 2-alkynyl-3-(methoxymethyl)anilines, which are valuable intermediates in organic synthesis. wikipedia.org
A summary of representative conditions for these cross-coupling reactions is presented in the table below.
| Reaction | Catalyst System | Base | Typical Reaction Conditions |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands | K₂CO₃, Cs₂CO₃, Et₃N | Anhydrous solvent, often elevated temperatures |
| Heck | Pd(II) precatalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) ligands | Et₃N, K₂CO₃ | Polar aprotic solvent, 80-140 °C |
| Sonogashira | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | Anhydrous, anaerobic conditions, room temperature to mild heating |
Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org
In this compound, the chlorine atom is the leaving group. The potential for this compound to undergo SNAr is complex. The chloro group itself is an electron-withdrawing group through induction, which activates the ring towards nucleophilic attack. However, the amino group is a strong electron-donating group by resonance, which deactivates the ring for SNAr. The methoxymethyl group is generally considered to be weakly electron-withdrawing.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org Given the deactivating effect of the aniline group, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required for SNAr to occur on this compound. nih.gov The reaction of similar halopyridines with nucleophiles proceeds through an addition-elimination mechanism, highlighting the possibility of this pathway if the aromatic system is sufficiently electron-deficient. youtube.com
Transformations of the Methoxymethyl Ether Moiety
The methoxymethyl (MOM) ether in this compound serves as a protecting group for a hydroxyl functionality that is not explicitly present in the aniline structure but is conceptually related through the methoxymethyl group attached to the ring. The manipulation of this group is a key aspect of the compound's chemistry.
Cleavage and Deprotection Strategies
The cleavage of the MOM ether to reveal a hydroxyl group is a common transformation. wikipedia.org This deprotection is typically achieved under acidic conditions. wikipedia.orgmorressier.com A variety of reagents and methods have been developed for this purpose, with the choice depending on the sensitivity of other functional groups in the molecule. researchgate.netsemanticscholar.orgorganic-chemistry.org
Mild and chemoselective methods are often preferred to avoid unwanted side reactions. nih.govacs.org For instance, the use of Lewis acids in combination with specific additives can allow for the selective cleavage of MOM ethers in the presence of other acid-labile groups. nih.govthieme-connect.de
The table below summarizes various reported methods for the deprotection of MOM ethers.
| Reagent/Method | Conditions | Key Features | Reference(s) |
| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724)/water, 50°C | Mild, "green" reagent, good functional group compatibility. morressier.com | morressier.comrsc.org |
| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | CH₃CN, room temperature | Mild, non-acidic, chemoselective for aromatic vs. aliphatic MOM ethers. acs.org | nih.govacs.org |
| Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Isopropanol (B130326), reflux | Efficient for various MOM ethers. | researchgate.net |
| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane, 0°C to room temperature | Rapid and selective deprotection. researchgate.net | researchgate.net |
| Aluminum Trichloride (AlCl₃) / N,N-dimethylaniline | Dichloromethane | Effective for cleaving various esters and ethers. researchgate.net | researchgate.net |
Rearrangement Reactions and their Mechanistic Pathways
Aryl methoxymethyl ethers, under certain conditions, can undergo rearrangement reactions. One such potential transformation is an intramolecular nucleophilic aromatic substitution, such as the Smiles rearrangement. wikipedia.org This reaction involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the migration of the aryl group. wikipedia.org
In the context of a derivative of this compound, if a nucleophilic center is present in a side chain attached to the nitrogen atom, a Smiles-type rearrangement could be envisioned. The mechanism would involve the formation of a spirocyclic intermediate, followed by cleavage of the original aryl-oxygen bond. Such rearrangements are a subset of reactions that can occur with carbocation intermediates, which may form under certain reaction conditions. masterorganicchemistry.com
Exploration of Radical Reactions and Photochemistry
The presence of a chloroaniline moiety suggests that this compound could participate in radical reactions and photochemical transformations.
Free radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org The carbon-chlorine bond in this compound can undergo homolytic cleavage under photolytic or thermolytic conditions to generate an aryl radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated systems. libretexts.org
The photochemistry of chloroanilines has been studied, in part due to their environmental relevance. nih.gov Irradiation of 2-chloroaniline (B154045) with UV light can lead to its degradation. nih.gov The vapor-phase reaction of 2-chloroaniline with photochemically-produced hydroxyl radicals leads to its atmospheric degradation. nih.gov It is plausible that this compound would exhibit similar photochemical reactivity. Furthermore, chlorine radicals generated from other sources under light irradiation can mediate the oxygenation of C-H bonds, a process that could potentially occur at the methoxymethyl group. rsc.org Radical halogenation is another possibility, where a radical initiator can lead to the substitution of hydrogen atoms with halogens. youtube.com
Derivatization and Advanced Functionalization of 2 Chloro 3 Methoxymethyl Aniline
Synthesis of Heterocyclic Compounds Incorporating the Aniline (B41778) Scaffold
The aniline moiety within 2-Chloro-3-(methoxymethyl)aniline is a classical precursor for the construction of various nitrogen-containing heterocyclic compounds. The electron-donating nature of the amino group facilitates electrophilic substitution reactions, while its nucleophilicity is key to condensation and cyclization reactions that form the bedrock of heterocyclic synthesis.
While specific literature on the use of this compound as a direct precursor for quinoline (B57606), indole (B1671886), and benzoxazine (B1645224) synthesis is not extensively documented, its structural features are amenable to well-established synthetic methodologies for creating these systems from aniline derivatives.
Quinoline Synthesis: Quinolines, bicyclic heteroaromatic compounds, are fundamental structures in medicinal chemistry. Several classic methods for quinoline synthesis start from anilines. For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). Applying this to this compound would theoretically yield a substituted quinoline, with the final substitution pattern on the benzene (B151609) ring being influenced by the directing effects of the existing chloro and methoxymethyl groups.
Another powerful method is the Vilsmeier-Haack reaction , which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. orientjchem.orgchemijournal.com The acetanilide (B955) derived from this compound could be subjected to formylation with a Vilsmeier reagent (e.g., POCl₃/DMF), followed by cyclization to yield a polysubstituted 2-chloroquinoline-3-carbaldehyde. orientjchem.org These aldehydes are versatile intermediates for further functionalization. orientjchem.orgchemijournal.com
Table 1: General Conditions for Aniline-to-Quinoline Synthesis
| Synthesis Name | Reagents | Typical Conditions | Potential Product from this compound |
|---|---|---|---|
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Heating | Substituted Quinoline |
| Combes Synthesis | β-Diketone, Acid Catalyst (e.g., H₂SO₄) | Heating, Condensation then Cyclization | 2,4-Disubstituted Quinoline |
| Vilsmeier-Haack | POCl₃, DMF on the corresponding acetanilide | Heating (80-100°C), followed by hydrolysis | Substituted 2-Chloroquinoline-3-carbaldehyde orientjchem.org |
Indole Synthesis: The Fischer indole synthesis is a cornerstone reaction for producing indoles, which involves the acid-catalyzed cyclization of an arylhydrazone. To utilize this compound, it would first need to be converted to the corresponding hydrazine, which is then condensed with a ketone or aldehyde to form the necessary phenylhydrazone intermediate. Subsequent treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride would induce cyclization and elimination to form the indole ring. nih.gov
Alternatively, modern palladium-catalyzed methods have been developed for indole synthesis. For example, the intramolecular cyclization of N-aryl enamines or related intermediates derived from chloroanilines can lead to indole scaffolds. researchgate.net
Benzoxazine Synthesis: Benzoxazines are a class of thermosetting resins with excellent properties. The monomers are typically synthesized via a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.com In this context, this compound could serve as the primary amine component. Reacting it with a suitable phenolic compound (like phenol or bisphenol-A) and formaldehyde would lead to the formation of a benzoxazine monomer. mdpi.comresearchgate.net The properties of the resulting polymer would be directly influenced by the chloro and methoxymethyl substituents on the aniline-derived portion of the monomer.
The ortho-disposed chloro and methoxymethyl groups on the aniline ring, while not directly adjacent, create a unique electronic and steric environment. Intramolecular cyclization reactions are a powerful strategy in organic synthesis for building complex polycyclic systems. Although specific examples involving this compound are scarce, the principles can be inferred from related chemistries.
For a direct ring-closing reaction involving the neighboring groups, one of the substituents would typically need to be transformed into a more reactive functional group. For example, the methoxymethyl group could potentially be demethylated to a hydroxymethyl group (-CH₂OH) and then oxidized to a carboxylic acid or an aldehyde. This new functional group, positioned ortho to the chloro substituent, could then participate in cyclization reactions, such as an intramolecular nucleophilic aromatic substitution (SNAr) of the chlorine atom, to form a six-membered ring, provided a suitable nucleophile is generated from the side chain.
Alternatively, the aniline nitrogen itself can act as an intramolecular nucleophile. If the methoxymethyl group were converted into a side chain containing an electrophilic center, a ring-closing reaction could be triggered to form a fused heterocyclic system. Such strategies are fundamental in the synthesis of complex nitrogen-containing scaffolds. nih.gov
Polymer and Functional Material Precursor Applications
Substituted anilines are important monomers for the synthesis of conducting polymers and other functional materials. The substituents on the aniline ring play a crucial role in determining the properties of the final polymer, such as solubility, processability, and electronic characteristics.
Polyaniline (PANI) is one of the most studied conducting polymers, typically synthesized by the oxidative polymerization of aniline. The polymerization of substituted anilines can lead to polymers with tailored properties. nih.gov this compound can be considered a monomer for creating a substituted polyaniline.
The polymerization would likely proceed via an oxidative chemical or electrochemical process, similar to that of aniline itself. The presence of the chloro and methoxymethyl groups would be expected to influence the polymerization process and the polymer's properties:
Solubility: The methoxymethyl group might enhance the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted PANI.
Electronic Properties: Both the electron-withdrawing chloro group and the somewhat electron-donating methoxymethyl group would alter the electron density of the polymer backbone, thereby modulating its conductivity and redox potentials.
Morphology: The steric bulk of the substituents could affect the planarity and packing of the polymer chains, influencing the material's morphology and bulk properties.
While the polymerization of N-aryl derivatives of aniline has been studied, the specific polymerization of this compound is not widely reported. nih.gov
Beyond conducting polymers, this compound can be incorporated into other polymeric structures to impart specific functionalities. As discussed, it can be used as a building block for benzoxazine resins, leading to high-performance thermosets. mdpi.comresearchgate.net The chlorine atom provides a site for post-polymerization modification, potentially allowing for the grafting of other functional groups or for cross-linking reactions. The methoxymethyl group can influence the thermal stability and mechanical properties of the cured resin.
The development of advanced polymers often relies on monomers with multiple functional handles. researchgate.net this compound, with its three distinct functional points (amino, chloro, methoxymethyl), serves as an attractive candidate for creating cross-linked networks and functional materials with tailored characteristics for specialized applications.
Preparation of Advanced Organic Scaffolds for Chemical Research
The term "advanced organic scaffolds" refers to core molecular frameworks that serve as starting points for the synthesis of a diverse library of complex molecules, particularly in medicinal chemistry and materials science. This compound is a valuable building block for such scaffolds due to its pattern of substitution.
The aniline functional group is a gateway to numerous transformations. For example, diazotization of the amino group yields a diazonium salt, a highly versatile intermediate. This diazonium salt can undergo a wide range of Sandmeyer or related reactions to introduce a variety of substituents in place of the original amino group, including halides, cyano, hydroxyl, and trifluoromethyl groups.
This capability allows for the strategic build-up of molecular complexity. For instance, after converting the amine to a different functional group, the remaining chloro and methoxymethyl groups can be used in subsequent reactions. The chlorine atom can be displaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Potential Transformations for Scaffold Development
| Functional Group | Reaction Type | Reagents | Potential Outcome |
|---|---|---|---|
| Amino (-NH₂) | Diazotization / Sandmeyer | NaNO₂, H⁺; then CuX (X=Cl, Br, CN) | Replacement of -NH₂ with -Cl, -Br, -CN |
| Chloro (-Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Formation of a biaryl C-C bond |
| Chloro (-Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Replacement of -Cl with an amino group |
| Methoxymethyl (-OCH₃) | Ether Cleavage | Strong Acid (e.g., HBr) or Lewis Acid (e.g., BBr₃) | Conversion to a hydroxymethyl group (-CH₂OH) |
By leveraging these sequential and controlled transformations, this compound can be elaborated into a wide array of more complex, highly functionalized aromatic structures, which are invaluable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.
Article on this compound Remains Unwritten Due to Lack of Specific Research Findings
Despite a comprehensive search of scientific literature and patent databases, a detailed article on the derivatization and advanced functionalization of the chemical compound This compound cannot be generated at this time. The stringent requirement to focus solely on this specific molecule's role in the synthesis of complex ligands and as a building block for macrocyclic and supramolecular structures could not be met due to a scarcity of dedicated research in these areas.
While general information on related aniline derivatives and broader concepts of ligand synthesis and macrocyclization is available, specific studies detailing the derivatization of this compound for these advanced applications are not present in the public domain. The search did yield information on positional isomers and related compounds, which suggests the potential for such applications, but no concrete research findings, detailed synthetic protocols, or structural analyses for the target compound itself were uncovered.
Key areas where specific information was lacking include:
Synthesis of Complex Ligands: No research papers or patents were identified that explicitly describe the use of this compound as a precursor for the synthesis of polydentate or other complex ligands. While the formation of Schiff bases from similar anilines is a common strategy in ligand design, specific examples involving this compound are absent from the available literature.
Building Blocks for Macrocyclic and Supramolecular Structures: The investigation did not reveal any studies where this compound is utilized as a foundational component in the construction of macrocycles or for the directed assembly of supramolecular architectures.
Without specific research findings, including reaction schemes, characterization data, and analysis of the resulting complex structures, the generation of a scientifically accurate and informative article as per the user's detailed outline is not feasible. Further research and publication in the scientific community would be necessary to provide the specific details required for such an article.
Theoretical and Computational Chemistry Studies of 2 Chloro 3 Methoxymethyl Aniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to its chemical behavior.
HOMO-LUMO Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govlibretexts.org
For 2-Chloro-3-(methoxymethyl)aniline, the presence of the electron-donating amino (-NH₂) and methoxymethyl (-CH₂OCH₃) groups, along with the electron-withdrawing chloro (-Cl) group, influences the energies of the frontier orbitals. The amino group, being a strong π-donor, is expected to significantly raise the energy of the HOMO, which would be primarily localized on the aniline (B41778) ring and the nitrogen atom. The methoxymethyl group also contributes to this effect, though to a lesser extent. Conversely, the inductive effect of the chlorine atom will likely lower the energy of both the HOMO and LUMO.
Table 1: Predicted Qualitative Effects of Substituents on Frontier Orbitals of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on HOMO-LUMO Gap |
| -NH₂ | 1 | Strong π-donor, weak σ-acceptor | Increase | Slight Increase | Decrease |
| -Cl | 2 | Strong σ-acceptor, weak π-donor | Decrease | Decrease | Minor Change/Slight Increase |
| -CH₂OCH₃ | 3 | Weak σ-donor | Slight Increase | Negligible | Slight Decrease |
This table presents a qualitative prediction based on the known electronic effects of the substituents.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform and dictates its electrostatic potential, which is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution. nih.gov
In this compound, the MEP map is expected to show regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is anticipated to be located around the nitrogen atom of the amino group and the oxygen atom of the methoxymethyl group, due to the presence of lone pairs of electrons. These regions represent the most likely sites for electrophilic attack.
Conversely, the hydrogen atoms of the amino group will exhibit a positive potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The aromatic ring itself will have a complex potential surface, with the electron-donating amino and methoxymethyl groups increasing the electron density, particularly at the ortho and para positions relative to the amino group, making these sites more favorable for electrophilic substitution. byjus.com The chlorine atom, being highly electronegative, will create a region of localized positive potential on the adjacent carbon atom. nih.gov
Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound
| Region | Predicted Electrostatic Potential | Chemical Implication |
| Nitrogen atom of the amino group | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Oxygen atom of the methoxymethyl group | Negative | Site for electrophilic attack, hydrogen bond acceptor |
| Hydrogen atoms of the amino group | Positive | Hydrogen bond donors, site for nucleophilic interaction |
| Aromatic ring (ortho/para to -NH₂) | Negative | Favorable for electrophilic substitution |
| Carbon atom bonded to chlorine | Positive | Susceptible to nucleophilic attack |
This table provides a qualitative prediction of the molecular electrostatic potential based on the functional groups present.
Conformational Analysis and Energy Minimization
The flexibility of the methoxymethyl group allows for different spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Rotational Barriers of the Methoxymethyl Group
The rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds of the methoxymethyl group is associated with energy barriers. researchgate.netyoutube.com The magnitude of these barriers is influenced by steric hindrance and electronic interactions with the adjacent substituents on the benzene (B151609) ring. researchgate.net
In this compound, the presence of the bulky chlorine atom at the 2-position will likely create significant steric hindrance, influencing the preferred orientation of the methoxymethyl group. Computational studies on similar di-ortho-substituted aromatic ethers have shown that such steric clashes can lead to noticeable rotational barriers. acs.org The rotation of the methoxymethyl group would involve passing through higher energy eclipsed conformations, where it is in close proximity to the chloro and amino groups. The most stable conformation would likely involve a staggered arrangement that minimizes these steric repulsions.
Influence of Intramolecular Interactions and Hydrogen Bonding
Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation of a molecule. In this compound, there is a possibility of an intramolecular hydrogen bond forming between a hydrogen atom of the amino group and the oxygen atom of the methoxymethyl group.
The formation of such a hydrogen bond would depend on the geometry of the molecule allowing for a favorable distance and angle between the donor (N-H) and acceptor (O) atoms. Studies on ortho-substituted anilines have shown that intramolecular hydrogen bonds can significantly influence their structure and properties. researchgate.netderpharmachemica.com For example, an intramolecular hydrogen bond between an ortho-nitro group and the amino group promotes planarity. derpharmachemica.com In the case of this compound, the formation of a six-membered ring through hydrogen bonding (N-H···O) could stabilize a particular conformation of the methoxymethyl group, restricting its rotation. However, the presence of the ortho-chlorine might also sterically disfavor the conformation required for this interaction. Detailed computational modeling would be necessary to quantify the strength and geometric feasibility of such an intramolecular hydrogen bond. chemrevlett.com
Reaction Pathway Predictions and Transition State Elucidation
Computational chemistry can be used to model chemical reactions, predicting the most likely pathways and characterizing the high-energy transition states that connect reactants and products.
For this compound, several types of reactions can be envisioned. As an aniline derivative, it is susceptible to electrophilic aromatic substitution. The activating, ortho-para directing amino group would favor substitution at positions 4 and 6. allen.inchemistrysteps.com However, the steric bulk of the adjacent methoxymethyl and chloro groups might hinder attack at these positions. Computational modeling of the transition states for electrophilic attack at different positions on the ring could clarify the regioselectivity of such reactions.
Furthermore, the amino group itself can act as a nucleophile. Reactions involving acylation or alkylation at the nitrogen are plausible. Theoretical studies on the oxidation of substituted anilines have also been conducted, providing a framework for understanding the degradation pathways of this compound, for instance, through reaction with hydroxyl radicals in the atmosphere. nih.govnih.gov Such studies involve locating the transition states for hydrogen abstraction from the amino group or addition to the aromatic ring.
The elucidation of transition state structures and their corresponding energies provides crucial information about the reaction mechanism and allows for the calculation of reaction rates. For example, in the case of electrophilic substitution, the calculated activation energies for the formation of the sigma complex at different positions would indicate the most favorable reaction pathway.
Computational Modeling of Nucleophilic Attacks and Substitutions
Density Functional Theory (DFT) calculations are a powerful tool for investigating these reactions. For instance, studies on the intramolecular radical addition to aniline derivatives have shown that the polarity of the reactants is a crucial factor. nih.gov Electrophilic radicals tend to react faster with nucleophilic arenes. nih.gov In the context of this compound, the electron-donating nature of the amino and methoxymethyl groups, combined with the electron-withdrawing effect of the chlorine atom, creates a complex electronic environment that influences its reactivity towards nucleophiles.
Computational models can predict the activation barriers and reaction energies for various substitution pathways. For example, in the study of intramolecular radical additions to substituted anilines, the dispersion-corrected PW6B95-D3 functional has been shown to provide accurate free activation barriers, with deviations from experimental values of about 0.5 kcal/mol. nih.gov Such computational approaches are essential for understanding the feasibility and kinetics of different synthetic routes involving this compound.
Table 1: Representative Activation Barriers for Intramolecular Radical Addition to Substituted Anilines (Analogous Systems)
| Reactant System (Analogous) | Activation Barrier (ΔG‡, kcal/mol) |
|---|---|
| N-phenyl-4-pentenyl radical | 10.2 |
| N-(4-methoxyphenyl)-4-pentenyl radical | 9.8 |
| N-(4-chlorophenyl)-4-pentenyl radical | 10.5 |
Note: Data is hypothetical and for illustrative purposes based on general findings for substituted anilines.
DFT Studies of Aromatic Substitution Mechanisms
DFT studies are instrumental in elucidating the detailed mechanisms of aromatic substitution reactions. For substituted anilines, these studies can determine whether a reaction proceeds through a stepwise or concerted mechanism and can map out the potential energy surface, identifying transition states and intermediates.
The nature and position of substituents on the aniline ring significantly influence the reaction mechanism. Electron-donating groups, such as the amino and methoxymethyl groups in this compound, generally activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions relative to the amino group. The chlorine atom, being a deactivating but ortho-para directing group, adds further complexity to the regioselectivity of these reactions.
Computational studies on other substituted anilines have explored the influence of substituents on properties like the out-of-plane angle of the amino group and the C-N bond length, which in turn affect reactivity. Electron-withdrawing substituents tend to favor more planar structures, which can impact the progress of substitution reactions.
Table 2: Calculated Geometric Parameters for Aniline and Substituted Analogues (HF/6-311G Level of Theory)**
| Compound (Analogous) | C-N Bond Length (Å) | Amino Group Out-of-Plane Angle (θ, degrees) |
|---|---|---|
| Aniline | 1.402 | 42.5 |
| 4-Methylaniline | 1.404 | 43.1 |
| 4-Chloroaniline (B138754) | 1.399 | 41.8 |
| 4-Nitroaniline | 1.381 | 38.2 |
Source: Adapted from studies on substituted anilines.
Spectroscopic Property Predictions from First Principles
First-principles calculations, particularly those based on DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including NMR chemical shifts and vibrational frequencies.
NMR Chemical Shift Prediction and Interpretation
Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the chloro, methoxymethyl, and amino substituents.
While specific theoretical NMR data for this compound is not available, general trends from substituted anilines can be considered. The electron-donating amino group typically shields the ortho and para protons, shifting them to a lower frequency (upfield), while the electron-withdrawing chlorine atom would have a deshielding effect. The methoxymethyl group's influence would depend on its conformational orientation.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Protons on the Aromatic Ring of an Analogous System (Hypothetical)
| Proton Position | Predicted Chemical Shift (ppm) |
|---|---|
| H-4 | 6.8 |
| H-5 | 7.1 |
| H-6 | 6.7 |
Note: Data is hypothetical and for illustrative purposes.
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. DFT methods, such as B3LYP with appropriate basis sets, are commonly employed for this purpose.
For this compound, the vibrational spectrum would exhibit characteristic bands for the N-H stretching and bending of the amino group, C-Cl stretching, C-O-C stretching of the methoxymethyl group, and various aromatic C-H and C-C vibrations. Computational analysis can help to distinguish between these modes, which may overlap in the experimental spectrum.
Table 4: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in an Analogous Substituted Aniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3500 |
| N-H Symmetric Stretch | 3400 |
| C-H Aromatic Stretch | 3100-3000 |
| C-Cl Stretch | 750 |
| C-O-C Asymmetric Stretch | 1150 |
Note: Data is hypothetical and for illustrative purposes based on general values for substituted anilines.
Advanced Spectroscopic Characterization Techniques for 2 Chloro 3 Methoxymethyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Chloro-3-(methoxymethyl)aniline and its derivatives.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC) for Structure Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules with overlapping resonances. ipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu For a derivative of this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the methoxymethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the signals of the methine and methylene (B1212753) groups in the aromatic ring and the methoxymethyl side chain. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This technique is invaluable for piecing together the molecular skeleton by connecting different functional groups. For instance, it can show correlations from the methylene protons of the methoxymethyl group to the aromatic carbons, confirming their connectivity. The intensity of HMBC cross-peaks can sometimes give clues about the number of bonds separating the coupled nuclei, with three-bond couplings often being stronger than two-bond couplings in aromatic systems. youtube.com
These 2D NMR experiments, when used in concert, provide a detailed and robust structural assignment for complex aniline (B41778) derivatives. science.govnih.gov
Table 1: Hypothetical 2D-NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| Aromatic-H4 | Aromatic-H5 | C4 | C2, C5, C6 |
| Aromatic-H5 | Aromatic-H4, Aromatic-H6 | C5 | C3, C4, C1 |
| Aromatic-H6 | Aromatic-H5 | C6 | C2, C4, Methylene-C |
| Methylene-H (CH₂) | Methoxymethyl-H (OCH₃) | Methylene-C | C2, C3, C4, Methoxymethyl-C |
| Methoxymethyl-H (OCH₃) | Methylene-H (CH₂) | Methoxymethyl-C | Methylene-C |
This table is illustrative and actual chemical shifts and correlations would need to be determined experimentally.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is employed to study molecular motions and conformational changes that occur on the NMR timescale. mdpi.com For derivatives of this compound, DNMR could be used to investigate the rotational barrier around the C-N bond of the aniline or the C-O bond of the methoxymethyl group. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. mdpi.comnih.gov For example, at low temperatures, separate signals might be observed for different conformers, which coalesce into a single averaged signal as the temperature is raised. mdpi.com
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₈H₁₀ClNO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement, which is crucial for the identification of novel derivatives or reaction products. measurlabs.comresearchgate.netresolian.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis in Reaction Mixtures
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nationalmaglab.org This fragmentation pattern provides valuable structural information and can be used to trace reaction pathways. nih.gov By analyzing the fragmentation of this compound and its derivatives, one can identify characteristic fragment ions corresponding to the loss of the chloro, methoxy (B1213986), or methyl groups, which helps in elucidating the structure of reaction intermediates and products in a complex mixture. nationalmaglab.orgnih.govresearchgate.net
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 171.04 | 156.02 | CH₃ |
| 171.04 | 140.03 | OCH₃ |
| 171.04 | 136.05 | Cl |
| 171.04 | 127.04 | C₂H₄O |
This table is predictive and actual fragmentation would be confirmed experimentally.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. pressbooks.pub For this compound, characteristic IR absorption bands would be observed for the N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the methoxymethyl group, C=C stretches of the aromatic ring (around 1600 cm⁻¹), C-O stretch of the ether, and the C-Cl stretch. pressbooks.pub
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic ring and the various functional groups, providing a "fingerprint" spectrum for identification. nih.govnih.gov
Together, IR and Raman spectroscopy offer a comprehensive analysis of the functional groups present in this compound and its derivatives, complementing the structural information obtained from NMR and MS. nih.gov
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 (sharp) | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| Aromatic C=C | Stretching | 1500-1600 | 1500-1600 |
| C-O (Ether) | Stretching | 1000-1300 | 1000-1300 |
| C-Cl | Stretching | 600-800 | 600-800 |
Vibrational Mode Assignment and Band Shifts
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, and its frequency can be influenced by the presence of neighboring substituents, leading to characteristic band shifts.
For an aniline derivative like this compound, key vibrational modes would include N-H stretching, C-Cl stretching, aromatic ring vibrations, and C-O-C (ether) stretching. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to make precise vibrational assignments. researchgate.netresearchgate.net
Expected Vibrational Modes:
N-H Vibrations: The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. For instance, in m-chloroaniline, these bands appear at 3368 cm⁻¹ and 3455 cm⁻¹. The N-H bending (scissoring) mode is usually observed around 1600-1650 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The aryl C-N stretching vibration for aniline and its derivatives is generally found in the 1250-1340 cm⁻¹ range. materialsciencejournal.org
C-Cl Stretching: The C-Cl stretching vibration is highly dependent on the substitution pattern on the aromatic ring but is typically observed in the 600-800 cm⁻¹ region.
Methoxymethyl Group Vibrations: The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are expected around 1260-1000 cm⁻¹. The CH₂ and CH₃ groups will also have their own characteristic stretching and bending frequencies.
Studies on related molecules, such as 2-methoxy-4-nitroaniline (B147289) and 3-methoxyaniline, provide insight into the assignment of these bands. scispace.comresearchgate.net For example, in 3-methoxyaniline, the C-O stretching of the methoxy group is assigned to bands around 1289 cm⁻¹ and 1046 cm⁻¹. researchgate.net
Table 1: Vibrational Mode Assignments for Aniline and Related Derivatives
| Vibrational Mode | Aniline (cm⁻¹) researchgate.netmaterialsciencejournal.org | 2-Methoxy-4-nitroaniline (cm⁻¹) scispace.com | General Expected Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3481 | 3484 | 3400-3500 |
| N-H Symmetric Stretch | 3400 | 3370 | 3300-3400 |
| C-H Aromatic Stretch | 3060 | 3113 | 3000-3100 |
| N-H Bending | 1621 | 1636 | 1600-1650 |
| C=C Aromatic Stretch | 1601, 1499 | 1588, 1478 | 1400-1600 |
| C-N Stretch | 1278 | 1308 | 1250-1340 |
| C-O-C Asymmetric Stretch | N/A | 1264 | 1200-1275 |
| C-O-C Symmetric Stretch | N/A | 1025 | 1000-1150 |
| C-Cl Stretch | N/A | N/A | 600-800 |
Monitoring Reaction Progress In-Situ
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. mdpi.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a "molecular video" of the reaction's progress. youtube.comyoutube.com
This technique is invaluable for:
Tracking Reactant Consumption and Product Formation: The disappearance of reactant-specific peaks and the appearance of product-specific peaks can be trended over time.
Identifying Reaction Intermediates: Transient species that may not be detectable by offline methods like HPLC can often be observed, providing crucial mechanistic insights. youtube.com
Determining Reaction Endpoints: The reaction can be stopped precisely when the concentration of the product plateaus, optimizing yield and minimizing byproduct formation.
Kinetic Analysis: The data-rich nature of in-situ FTIR allows for the detailed study of reaction kinetics.
For the synthesis of this compound, for instance, in a reaction involving the reduction of a corresponding nitro compound, in-situ FTIR could monitor the disappearance of the nitro group's characteristic vibrational bands (typically ~1530 cm⁻¹ and ~1350 cm⁻¹) and the simultaneous appearance of the amino group's N-H stretching bands (~3300-3500 cm⁻¹). mdpi.com This real-time tracking ensures reaction completion and can help identify the formation of any intermediates. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like anilines, these transitions are often π → π* and n → π* transitions. The aniline chromophore is characterized by a high-intensity primary band around 230-240 nm and a lower-intensity secondary band (the "benzenoid" band) around 280-290 nm, which arises from transitions involving the non-bonding electrons on the nitrogen atom.
Absorption Maxima and Molar Extinction Coefficients
The positions (λ_max) and intensities (molar extinction coefficient, ε) of absorption bands are highly sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups (like -NH₂ and -OCH₃) and electron-withdrawing groups (like -Cl) influence the energy of the molecular orbitals, causing shifts in the absorption maxima.
While specific data for this compound is scarce, data from related compounds illustrate these effects. For example, aniline in various solvents exhibits its primary absorption bands in the 230-240 nm range and a secondary band around 280-288 nm. researchgate.net The introduction of a chlorine atom, as in 3-chloroaniline (B41212), results in absorption maxima at 240 nm (log ε = 3.8) and 292 nm (log ε = 3.3) in alcohol.
Table 2: UV-Vis Absorption Data for Aniline and Substituted Derivatives
| Compound | Solvent | λ_max 1 (nm) | log ε_1 | λ_max 2 (nm) | log ε_2 | Reference |
| Aniline | Acetonitrile (B52724) | 234 | ~4.1 | 285 | ~3.2 | researchgate.net |
| Aniline | Dimethylformamide | 238 | ~4.0 | 288 | ~3.2 | researchgate.net |
| 3-Chloroaniline | Alcohol | 240 | 3.8 | 292 | 3.3 | PubChem nih.gov |
| Aniline Violet | Methanol (B129727) | 588.5 | N/A | N/A | N/A | ajrsp.com |
| Aniline Violet | Chloroform | 592.0 | N/A | N/A | N/A | ajrsp.com |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly affect the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. youtube.com These shifts are categorized as:
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often occurring for π → π* transitions when moving to a more polar solvent.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly seen for n → π* transitions in polar, hydrogen-bonding solvents, as they stabilize the non-bonding ground state electrons. ajrsp.com
For aniline and its derivatives, the interaction of the lone pair of electrons on the nitrogen atom with polar protic solvents (like ethanol (B145695) or water) via hydrogen bonding can lead to hypsochromic shifts in the n → π* transition band. ajrsp.combiointerfaceresearch.com Conversely, the more delocalized π → π* transitions are often subject to bathochromic shifts in more polar solvents. The study of these solvent-induced shifts provides valuable information about the nature of the electronic transitions. biointerfaceresearch.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles, which are fundamental to understanding a molecule's structure and conformation.
Although a crystal structure for this compound is not publicly available, data from closely related structures can provide expected values for key geometric parameters.
Bond Lengths, Bond Angles, and Dihedral Angles
The geometry of the aniline ring is influenced by its substituents. For example, the C-N bond length in aniline is typically around 1.402 Å, and the C-Cl bond in chlorobenzene (B131634) is about 1.737 Å. researchgate.net The geometry around the nitrogen atom in anilines is typically trigonal pyramidal, though the degree of planarity can be affected by substitution and intermolecular interactions like hydrogen bonding.
A study of 2-Chloro-(3-methoxysalicylidene)aniline, a Schiff base derivative, provides some insight into the solid-state conformation of a molecule with a similar substitution pattern on the aniline ring. researchgate.net In this structure, the molecule adopts a nearly planar conformation stabilized by an intramolecular hydrogen bond. The dihedral angle between the two aromatic rings is reported as 7.8 (2)°. researchgate.net Such planarity or lack thereof, governed by torsion angles, is critical for understanding the molecule's potential for electronic conjugation and intermolecular packing.
Table 3: Typical Bond Lengths in Substituted Benzene Derivatives
| Bond | Typical Length (Å) | Reference |
| C-C (aromatic) | 1.39 | rsc.org |
| C-H (aromatic) | 1.08 | rsc.org |
| C-N (aniline) | 1.402 | researchgate.net |
| C-Cl (aromatic) | 1.74 | rsc.org |
| C-O (ether) | 1.43 | rsc.org |
| N-H (amine) | 1.00 | rsc.org |
Intermolecular Interactions and Crystal Packing of this compound and its Derivatives
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, which in turn governs the macroscopic properties of the crystalline material. For this compound and its derivatives, the nature and directionality of these interactions, including hydrogen bonding, halogen bonds, and π–π stacking, are of significant interest in understanding their solid-state behavior. While a specific crystallographic study for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected intermolecular interactions and crystal packing motifs.
A detailed examination of the crystal structure of a closely related compound, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, reveals key features that are likely to be present in the packing of this compound. nih.gov The quinoline (B57606) derivative's structure is notably influenced by significant π–π stacking interactions. nih.gov These interactions occur between the aromatic rings of adjacent molecules, leading to the formation of a π-stacked chain. nih.gov The centroid-centroid distances for these interactions are measured to be 3.7579 (15) Å and 3.7923 (15) Å, indicating a significant attractive force holding the molecules together in a stacked arrangement. nih.gov Interestingly, the analysis of this derivative showed a lack of C—H⋯N or C—H⋯π hydrogen bonds, suggesting that the π-stacking is the dominant organizing force in its crystal lattice. nih.gov
In addition to π–π stacking, the presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding and other weak interactions. Studies on various chlorinated aniline and quinoline derivatives have demonstrated the role of Cl…Cl and C–H…Cl intermolecular interactions in the formation of their supramolecular assemblies. nih.gov For instance, in some 2-chloroquinoline (B121035) derivatives, Type II Cl…Cl interactions contribute to the formation of molecular dimers. nih.gov
Furthermore, the amino group in this compound is a hydrogen bond donor, capable of forming N–H…N or N–H…O hydrogen bonds. In cocrystals of other chlorinated anilines, N–H···N hydrogen bonds have been identified as a key interaction in directing the self-assembly of the crystal structure. uni.lu Similarly, studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have highlighted the presence of N-H…O and N-H…Cl hydrogen bonds. chemicalbook.com
Computational and experimental studies on the interactions between 2-chloroaniline (B154045) and other molecules further support the likelihood of hydrogen bond formation. bldpharm.com Therefore, it is highly probable that the crystal packing of this compound involves a combination of these interactions. The primary forces would likely be π–π stacking of the benzene rings and hydrogen bonding involving the amino group. The methoxymethyl group could also participate in weak C-H...O interactions. The interplay and relative strengths of these different intermolecular forces will ultimately determine the final, most stable three-dimensional arrangement of the molecules in the crystal.
The following table summarizes the expected intermolecular interactions for this compound based on the analysis of its functional groups and data from related compounds.
| Interaction Type | Donor/Acceptor Groups | Typical Distances (Å) | Potential Role in Crystal Packing | Supporting Evidence from Related Compounds |
| π–π Stacking | Aromatic Rings | 3.7 - 3.8 | Formation of stacked chains or layers | Observed in 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline with centroid-centroid distances of 3.7579 and 3.7923 Å. nih.gov |
| Hydrogen Bonding | N-H (donor), N or O (acceptor) | 2.8 - 3.2 | Formation of dimers or extended chains | N–H···N bonds are key in cocrystals of other chlorinated anilines. uni.lu N-H…O and N-H…Cl bonds are seen in related naphthoquinone derivatives. chemicalbook.com |
| Halogen Interactions | C-Cl (donor/acceptor) | > 3.5 | Directional interactions contributing to overall packing | C–H…Cl and Cl…Cl interactions are observed in various substituted 2-chloroquinolines. nih.gov |
| van der Waals Forces | All atoms | Variable | Non-specific, space-filling interactions | Present in all molecular crystals. |
Analytical Methodologies for the Detection and Quantification of 2 Chloro 3 Methoxymethyl Aniline in Research Matrices
Chromatographic Separations
Chromatography is the cornerstone for the analysis of aniline (B41778) derivatives. The choice between liquid and gas chromatography typically depends on the analyte's volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chloroaniline compounds due to their polarity and potential thermal lability, which can make gas chromatography challenging without prior derivatization. thermofisher.com Method development for 2-Chloro-3-(methoxymethyl)aniline would focus on optimizing the separation from potential impurities and matrix components.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for aniline derivatives. sielc.com The separation is typically achieved on a nonpolar stationary phase, such as a C18 (ODS) or phenyl-hexyl column, with a polar mobile phase. researchgate.netnih.gov Mobile phases usually consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov To ensure good peak shape and retention control for basic compounds like anilines, the pH of the mobile phase is often adjusted by adding acids such as formic acid, acetic acid, or phosphoric acid. sielc.comnih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to separate complex mixtures containing analytes with a wide range of polarities. epa.gov
A patent describing the synthesis of the closely related compound, 2-chloro-3-methoxyaniline (B51853), reported using HPLC with a trifluoroacetic acid (TFA) mobile phase modifier and detection at 220 nm to assess homogeneity. chemicalbook.com This suggests that similar UV-active chromophores are present in the target molecule, making UV detection a viable strategy.
Table 1: Example HPLC Parameters for Analysis of Related Aniline Compounds
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | Primesep 100 (Mixed-Mode) sielc.com | Hypersil BDS C18 researchgate.net | Luna CN (Cyano) researchgate.net |
| Mobile Phase | Acetonitrile/Water with Sulfuric Acid sielc.com | Methanol/Water with Formic Acid researchgate.net | Methanol/Water with Formic Acid and NaCl researchgate.net |
| Detection | UV at 200 nm sielc.com | Mass Spectrometry (MS) researchgate.net | UV at 238 nm researchgate.net |
| Flow Rate | 1.0 mL/min sielc.com | 0.4 mL/min researchgate.net | 0.5 mL/min researchgate.net |
| Mode | Isocratic sielc.com | Isocratic researchgate.net | Isocratic researchgate.net |
This table presents typical starting conditions for method development based on methodologies for structurally similar compounds.
Gas Chromatography (GC) is another powerful technique for analyzing aniline derivatives, particularly when high sensitivity is required and the compounds are sufficiently volatile and thermally stable. epa.gov For many polar anilines, direct analysis can be problematic due to poor peak shape and potential interactions with the stationary phase. Therefore, a derivatization step is often employed to increase volatility and improve chromatographic performance. nih.gov
Common derivatization procedures for anilines involve acylation, for instance, reacting the amine group with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form less polar and more volatile amide derivatives. nih.gov These derivatives are then amenable to analysis on standard nonpolar or medium-polarity capillary columns, such as those coated with SE-54 or similar phenyl-polysiloxane phases. epa.gov Detection is commonly performed using a Flame Ionization Detector (FID) or, for enhanced selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD). epa.gov The use of an NPD can significantly reduce background interference and improve detection limits for trace analysis. epa.gov
Table 2: Typical GC Conditions for Aniline Derivative Analysis
| Parameter | Setting |
| Column Type | Fused Silica Capillary (e.g., SE-54) epa.gov |
| Injector | On-column or Splitless epa.gov |
| Carrier Gas | Helium epa.gov |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov |
| Derivatization | Often required (e.g., acetylation) to improve volatility and peak shape nih.gov |
| Temperature Program | Initial temperature of ~80°C, followed by a ramp epa.gov |
This table outlines common parameters used in GC methods for aniline analysis, which would be applicable to derivatized this compound.
While this compound itself is not chiral, chemical reactions involving this compound could lead to the formation of chiral derivatives. In such cases, assessing the enantiomeric purity is essential. Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. researchgate.net
For HPLC, CSPs based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), cyclodextrins, or crown ethers have been effective for separating enantiomers of various compound classes, including aniline derivatives. researchgate.net The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) is critical and must be empirically determined for the specific chiral derivative. researchgate.net For GC, chiral separations are often performed on capillary columns coated with modified cyclodextrin (B1172386) derivatives. The successful enantiomeric separation of chiral methamphetamine precursors like chloroephedrine highlights the capability of chiral GC in analyzing complex synthesis mixtures. researchgate.net
Hyphenated Techniques for Enhanced Sensitivity and Specificity
To achieve the low detection limits and high degree of certainty required in many research and regulatory contexts, chromatographs are frequently coupled to powerful detectors, most notably mass spectrometers.
The coupling of chromatography with mass spectrometry (MS) provides both separation and structural identification, making it the gold standard for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and non-volatile compounds like this compound and its metabolites. nih.gov Recent developments in LC-tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity. nih.gov Ionization is typically achieved using atmospheric pressure ionization sources such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov ESI is generally effective for polar molecules, while APCI can be a better alternative for less polar compounds and is often less susceptible to matrix effects. nih.gov Tandem mass spectrometry, using a triple quadrupole or ion trap analyzer, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing very high specificity and reducing chemical noise. nih.govd-nb.info Studies on various chloroaniline isomers show that LC-MS/MS can achieve detection limits in the low ng/mL to µg/L range. nih.govd-nb.infonih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, or their volatile derivatives. researchgate.net It provides reliable identification based on both retention time and the compound's mass spectrum, which can be compared to spectral libraries for confirmation. epa.gov While single quadrupole GC-MS is widely used, GC-MS/MS offers improved sensitivity and selectivity, which is beneficial for trace analysis in complex matrices. researchgate.net
Table 3: Comparison of Hyphenated Mass Spectrometry Techniques for Aniline Analysis
| Technique | Ionization Source | Mass Analyzer | Key Advantages | Relevant Analytes |
| LC-MS/MS | ESI, APCI nih.govresearchgate.net | Triple Quadrupole (QqQ), Ion Trap nih.govd-nb.info | High sensitivity and specificity for polar/non-volatile compounds; no derivatization needed. nih.govnih.gov | Primary Aromatic Amines, Chloroanilines nih.govnih.gov |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Provides library-matchable spectra for confident identification; high resolution. epa.gov | Volatile derivatives of anilines epa.govnih.gov |
| GC-MS/MS | Electron Ionization (EI) | Triple Quadrupole (QqQ) | Enhanced sensitivity and selectivity over single MS; reduces matrix interference. d-nb.inforesearchgate.net | Trace levels of aniline derivatives in complex matrices researchgate.net |
For routine quantification where the highest sensitivity of MS is not required, HPLC coupled with an ultraviolet (UV) or photodiode array (PDA) detector is a cost-effective and robust option. epa.govepa.gov The aromatic ring and substituents in this compound are expected to produce a strong UV absorbance.
An HPLC-UV system monitors the absorbance at one or two fixed wavelengths. Based on data for similar compounds, wavelengths such as 220 nm, 254 nm, and 280 nm are often used for the detection of anilines. chemicalbook.comepa.gov An HPLC-PDA (or Diode Array Detector, DAD) detector offers a significant advantage by acquiring the entire UV-visible spectrum at each point in the chromatogram. This provides several benefits:
Optimal Wavelength Selection: The best wavelength for maximum sensitivity and selectivity can be chosen after the analysis is complete.
Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to assess its purity and detect the presence of co-eluting impurities.
Compound Identification: The acquired spectrum can be compared against a library of spectra for tentative identification of the analyte.
In general, UV-based detection for aniline compounds can achieve detection limits in the range of 1-10 nanograms per injection. epa.gov
Electrochemical Methods for Sensing and Quantification
Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds, such as aromatic amines. jasco.hu The aniline functional group in this compound is susceptible to electrochemical oxidation, forming the basis for its detection and quantification. nih.gov The general mechanism for the electrochemical oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov
Voltammetric Techniques
Voltammetry measures the current response of an electroactive substance to a varying potential applied to an electrode. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating and quantifying substituted anilines. ijcrt.org
The electrochemical oxidation of chloroanilines has been studied at glassy carbon electrodes. The oxidation potential and the characteristics of the voltammetric peaks are influenced by factors such as the pH of the supporting electrolyte and the position of the substituents on the aromatic ring. For instance, the oxidative voltammetric behavior of 2- and 3-chloroaniline (B41212) has been found to be similar, with an optimal pH for determination around 1.95, while 4-chloroaniline (B138754) is best determined at a pH of 8.1. This suggests that for this compound, the initial step would be to determine the optimal pH for analysis, which would likely be in the acidic range to ensure the protonation of the amine group.
In a typical voltammetric analysis, a calibration curve would be constructed by plotting the peak current against the concentration of the analyte. Differential pulse voltammetry is often preferred for quantitative analysis due to its enhanced sensitivity and better resolution compared to linear-sweep voltammetry. rsc.org While specific parameters for this compound are not available, the table below, derived from research on chloroaniline isomers, illustrates the type of data generated in such studies.
| Compound | Technique | Optimal pH | Detection Limit (Illustrative) |
|---|---|---|---|
| 2-Chloroaniline (B154045) | DPV | 1.95 | ~2 ng |
| 3-Chloroaniline | DPV | 1.95 | ~1 ng |
| 4-Chloroaniline | DPV | 8.1 | ~2 ng |
Disclaimer: The data in this table is for chloroaniline isomers and serves as an illustrative example. Actual values for this compound would need to be determined experimentally.
Amperometric Detection
Amperometric detection measures the current generated by the oxidation or reduction of an analyte at a constant applied potential. It is a highly sensitive technique, often coupled with High-Performance Liquid Chromatography (HPLC) for the selective determination of compounds in complex mixtures. antecscientific.comamuzainc.com HPLC with electrochemical detection (HPLC-ED) combines the separation power of HPLC with the sensitivity and selectivity of electrochemical detection. mdpi.com
For the analysis of this compound, an HPLC-ED method would involve chromatographic separation on a suitable column followed by detection in an electrochemical flow cell. antecscientific.comnih.gov The potential applied to the working electrode in the detector would be set to a value sufficient to oxidize the aniline moiety of the molecule. amuzainc.com This approach has been successfully used for monitoring exposure to other chloroanilines, such as 3-chloro-4-fluoroaniline, by detecting its metabolites in urine. nih.gov The method offers advantages over techniques like gas chromatography as it often does not require a derivatization step. nih.gov
The sensitivity of amperometric detection can be very high, with detection limits often in the picomolar to nanomolar range. jasco.hunih.gov The table below shows example detection limits achieved for various aromatic amines using capillary electrophoresis with amperometric detection, demonstrating the potential sensitivity of such methods. nih.gov
| Compound | Detection Limit (S/N=3) |
|---|---|
| Aniline | 3.3 x 10⁻⁸ mol/L |
| p-Chloroaniline | 1.3 x 10⁻⁷ mol/L |
| o-Phenylenediamine | 5.0 x 10⁻⁸ mol/L |
| 2,3-Diaminonaphthalene | 1.0 x 10⁻⁷ mol/L |
Disclaimer: The data in this table is for related aromatic amines and illustrates the potential sensitivity of the technique. Actual values for this compound would need to be determined experimentally.
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays are based on the measurement of light absorption by a colored substance. labtestsguide.com For aromatic amines like this compound, which are often colorless, these methods typically involve a chemical reaction that produces a colored product. labtestsguide.comyoutube.com
A classic and widely used method for the determination of primary aromatic amines is the diazotization-coupling reaction. nih.govacs.orgchemedx.org This two-step process involves:
Diazotization : The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) in a cold environment to form a diazonium salt. chemedx.org
Coupling : The resulting diazonium salt is then reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine or phenol (B47542), to form a highly colored azo dye. nih.govacs.orgicrc.ac.ir
The intensity of the color produced is directly proportional to the concentration of the original amine, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax) using a spectrophotometer. nih.gov This method is known for its simplicity and cost-effectiveness. labtestsguide.com The specific λmax and molar absorptivity would depend on the final azo dye structure, which is determined by the coupling agent used. For example, the reaction of diazotized aniline with N-(1-naphthyl)ethylenediamine can result in a dye that, after extraction and treatment, yields a reddish-purple color. nih.gov
The table below provides illustrative data from the spectrophotometric determination of chloramphenicol (B1208) after reduction of its nitro group to a primary aromatic amine and subsequent colorimetric reaction, showcasing typical parameters for such an assay.
| Parameter | Value |
|---|---|
| λmax | 440 nm |
| Linearity Range | 1.05 - 17.8 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection | 1.05 µg/mL |
Disclaimer: This data is from a study on chloramphenicol and serves as an illustrative example of the parameters determined in a colorimetric assay. Actual values for this compound would need to be established experimentally.
Environmental Fate and Chemical Degradation Pathways of 2 Chloro 3 Methoxymethyl Aniline
Photochemical Degradation Mechanisms
Photochemical degradation, initiated by the absorption of light, is a primary mechanism for the transformation of aromatic compounds in the environment.
The aromatic ring of 2-Chloro-3-(methoxymethyl)aniline is susceptible to degradation upon exposure to UV irradiation. Analogous to other chloroanilines, the primary photochemical reactions are expected to involve the cleavage of the carbon-chlorine bond and the oxidation of the aromatic ring. Studies on the photodegradation of 2-chloroaniline (B154045) have shown that UV irradiation in the presence of titanium dioxide (TiO2) leads to the formation of intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.comvaia.com Further degradation can lead to the mineralization of the compound into simpler inorganic substances like chloride ions, nitrate (B79036) ions, and carbon dioxide. mdpi.com The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the aromatic ring. researchgate.net The presence of the methoxymethyl group may also influence the reaction, potentially undergoing oxidation or cleavage under UV light, as has been observed with other aromatic ethers. nasa.govnih.gov
Table 1: Predicted Photodegradation Intermediates of this compound based on Analogous Compounds
| Precursor Compound | Analogous Compound | Observed Intermediates |
| This compound | 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone mdpi.comvaia.com |
| This compound | 4-Chloroaniline (B138754) | 4-Chlorophenol, 4-Aminophenol, Benzoquinone mdpi.com |
| This compound | Aniline (B41778) | Phenol (B47542), 2-Aminophenol, Hydroquinone, Nitrobenzene (B124822) researchgate.net |
Note: This table presents potential intermediates based on the photodegradation of structurally similar compounds.
Oxidative and Reductive Transformation Pathways
In addition to photochemical processes, this compound can be transformed through reactions with environmental oxidants and by reductive processes.
Chlorine dioxide (ClO2) is a strong oxidant used in water treatment that can react with electron-rich organic compounds like anilines and phenols. researchgate.netresearchgate.net The reaction of ClO2 with aniline is a second-order reaction, being first-order with respect to both aniline and ClO2. nih.gov The reaction rate is influenced by pH, with higher rates observed in both acidic and alkaline conditions compared to neutral pH. nih.gov The primary reaction mechanism is believed to be an electron transfer from the aniline to ClO2. researchgate.net For this compound, the presence of the electron-donating amino and methoxymethyl groups would make the aromatic ring susceptible to attack by ClO2. The reaction could lead to the formation of chlorinated and oxidized byproducts, and potentially ring cleavage. nih.govrsc.org The methoxy (B1213986) group on the aromatic ring can also influence the reaction, as studies on lignin (B12514952) model compounds have shown that the number of methoxy groups can affect the stability of intermediates during oxidation. ncsu.edumdpi.com
Table 2: Kinetic Data for the Oxidation of Aniline by Chlorine Dioxide
| Parameter | Value | Conditions | Reference |
| Reaction Order in Aniline | 1 | - | nih.gov |
| Reaction Order in ClO2 | 1 | - | nih.gov |
| Second-Order Rate Constant (k) | 0.11 L/(mol·s) | pH 6.86, 287 K | nih.gov |
| Activation Energy (Ea) | 72.31 kJ/mol | - | nih.gov |
Note: This data is for the parent compound aniline and serves as an approximation for the potential reactivity of this compound.
Reductive dechlorination is a key transformation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions. wikipedia.orgresearchgate.net This process involves the removal of a chlorine atom from the aromatic ring, which is replaced by a hydrogen atom. youtube.com Reductive dechlorination can be mediated by various microorganisms or can occur abiotically in the presence of certain reducing agents. researchgate.netyoutube.com For this compound, reductive dechlorination would result in the formation of 3-(methoxymethyl)aniline (B1338725). This process reduces the toxicity of the compound, as chlorinated aromatics are generally more persistent and toxic than their non-chlorinated counterparts. nih.govacs.org The rate of reductive dechlorination can be influenced by environmental factors such as the availability of electron donors and the presence of specific microbial populations. youtube.com
Hydrolytic Stability of the Methoxymethyl Ether
The methoxymethyl ether group (-OCH2OCH3) in this compound is an acetal, and as such, it is susceptible to hydrolysis under acidic conditions. adichemistry.com The hydrolysis of methoxymethyl (MOM) ethers results in the cleavage of the ether bond to yield the corresponding alcohol (in this case, a hydroxymethyl group) and methanol (B129727). vaia.comoup.com This reaction is catalyzed by both protic and Lewis acids. oup.com While MOM ethers are generally stable in neutral to basic conditions (pH 4-12), they are readily cleaved in the presence of acid. adichemistry.com Therefore, in acidic environmental compartments, such as acidic soils or industrial wastewater, the methoxymethyl group of this compound is expected to undergo hydrolysis. This transformation would yield 2-chloro-3-(hydroxymethyl)aniline. The stability of aromatic MOM ethers can also be influenced by the electronic nature of the aromatic ring. acs.org
Table 3: Conditions for the Hydrolysis of Methoxymethyl (MOM) Ethers
| Reagent/Condition | Products | Reference |
| Acidic aqueous medium (e.g., HCl) | Corresponding alcohol and methanol | adichemistry.comoup.com |
| Bismuth triflate in aqueous THF | Corresponding alcohol | oup.com |
| CBr4 in isopropanol (B130326) | Corresponding alcohol | researchgate.net |
Note: This table outlines general conditions for the cleavage of MOM ethers, which are applicable to the methoxymethyl group in this compound.
Adsorption and Leaching Behavior of this compound in Different Media (e.g., Soil, Water)
The environmental mobility and distribution of this compound are significantly governed by its adsorption and leaching characteristics in various environmental compartments, particularly soil and water. Adsorption, the process by which the chemical binds to soil particles, directly influences its concentration in the soil solution and, consequently, its potential for leaching into groundwater. Leaching is the process of the chemical's downward movement through the soil profile with percolating water.
The behavior of this compound in soil and water is dictated by a combination of its intrinsic chemical properties and the characteristics of the surrounding medium. Key factors include the compound's polarity, water solubility, and the organic carbon content, clay content, and pH of the soil.
Research Findings on Adsorption
The adsorption of aniline and its derivatives to soil is significantly influenced by the soil's organic matter and clay content. nih.gov Generally, higher organic matter and clay content lead to greater adsorption, thereby reducing the amount of the chemical that is available to leach. nih.gov The primary mechanisms for the adsorption of anilines include partitioning into soil organic matter and interactions with clay minerals.
For chloroanilines, the position of the chlorine atom on the aniline ring can affect the extent of adsorption. The presence of the electron-withdrawing chlorine atom and the methoxymethyl group on the aniline ring of this compound will influence its polarity and, consequently, its interaction with soil components. The methoxymethyl group, in particular, may increase the compound's polarity and potential for hydrogen bonding, which could enhance its adsorption to soil organic matter and clay surfaces.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the soil sorption coefficient (Koc) for organic chemicals when experimental data are lacking. researchgate.netjetjournal.us The Koc value is a measure of a chemical's tendency to be adsorbed by soil or sediment and is normalized for the organic carbon content of the soil. A higher Koc value indicates stronger adsorption and lower mobility. For substituted anilines, descriptors such as the n-octanol/water partition coefficient (log Kow) are key parameters in these predictive models. nih.gov
To illustrate the potential range of adsorption for compounds structurally related to this compound, the following interactive data table presents typical soil sorption coefficient (Koc) values for some anilines. It is important to note that these are for comparative purposes and the actual Koc for this compound may vary.
Illustrative Soil Sorption Coefficients (Koc) of Related Aniline Compounds
| Compound | CAS Number | Log Koc (Estimated Range) | Mobility Class (Based on Koc) |
|---|---|---|---|
| Aniline | 62-53-3 | 1.2 - 2.4 | High to Moderate |
| 2-Chloroaniline | 95-51-2 | 1.8 - 2.8 | Moderate to Low |
| 3-Chloroaniline (B41212) | 108-42-9 | 1.9 - 2.9 | Moderate to Low |
| 4-Chloroaniline | 106-47-8 | 2.0 - 3.0 | Low |
Leaching Behavior
The leaching potential of this compound is inversely related to its adsorption in soil. Compounds that are weakly adsorbed are more likely to be transported with soil water and have a higher potential to reach groundwater.
The presence of the methoxymethyl group could potentially increase the water solubility of the molecule compared to a simple chloroaniline, which might enhance its leaching potential. However, this could be counteracted by increased adsorption to soil organic matter. Therefore, the net effect on leaching is a complex interplay of these factors.
The leaching of organic compounds in soil is also influenced by environmental conditions such as the amount and intensity of rainfall or irrigation, soil type, and agricultural practices. In soils with low organic matter and coarse texture (sandy soils), the potential for leaching would be higher compared to fine-textured soils rich in organic matter (clay and loam soils).
Given the absence of specific studies on this compound, its leaching potential can be qualitatively assessed based on the behavior of other chloroaniline herbicides. Some chloroaniline degradation products have been detected in groundwater, indicating that under certain conditions, these types of compounds can be mobile in the soil profile.
The following interactive table provides a qualitative assessment of the leaching potential based on the soil sorption coefficient (Koc).
Relationship Between Soil Sorption Coefficient (Koc) and Leaching Potential
| Koc Value | Leaching Potential | General Description of Mobility |
|---|---|---|
| < 50 | Very High | Compound is very mobile and readily leaches. |
| 50 - 150 | High | Compound is mobile and has a high potential to leach. |
| 150 - 500 | Moderate | Compound has intermediate mobility and some potential to leach. |
| 500 - 2000 | Low | Compound is slightly mobile and has a low potential to leach. |
| > 2000 | Very Low | Compound is immobile and unlikely to leach. |
Future Research Directions and Emerging Paradigms for 2 Chloro 3 Methoxymethyl Aniline
Exploration of Novel Catalytic Transformations and Synthetic Pathways
The unique arrangement of a chloro group, an amine, and a methoxymethyl group on the aniline (B41778) ring of 2-Chloro-3-(methoxymethyl)aniline opens avenues for novel catalytic transformations. Future research is poised to exploit these functionalities to construct complex molecular architectures.
One promising area is the development of palladium-catalyzed cross-coupling reactions . The chloro-substituent serves as a reactive handle for classic reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, vinyl, or amino groups. wikipedia.orgyoutube.com Research could focus on developing highly regioselective catalysts that specifically target the C-Cl bond without affecting other potentially reactive sites on the molecule. nih.gov
Furthermore, the direct C-H activation of the aromatic ring or the methoxymethyl group presents a frontier for atom-economical synthesis. nih.govyoutube.com Rhodium or palladium catalysts could be designed to selectively functionalize the C-H bonds ortho or para to the directing amino group, or even the methyl group's C-H bonds, providing a direct route to more complex derivatives without the need for pre-functionalized substrates. nih.govnih.gov Research into C-H activation of unprotected anilines is a growing field, and applying these methods to this compound could yield novel compounds. nih.gov
Another direction involves the catalytic transformation of the amine itself. For instance, ruthenium-catalyzed methylation using methanol (B129727) as a sustainable C1 source could be explored to synthesize N-methylated derivatives, which often exhibit different biological activities. rsc.org
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Reagents & Catalysts (Examples for Analogs) | Potential Product | Research Goal |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, Base | 3-(Methoxymethyl)-[1,1'-biphenyl]-2-amine derivatives | C-C bond formation at the chloro-position. nih.gov |
| Buchwald-Hartwig Amination | Secondary amine, Pd₂(dba)₃, Ligand, Base | N-Aryl/alkyl-2-chloro-3-(methoxymethyl)aniline derivatives | C-N bond formation at the chloro-position. acs.org |
| C-H Arylation | Aryl halide, Rh(III) catalyst, AgSbF₆ | Di-substituted aniline derivatives | Direct functionalization of the aromatic ring. nih.gov |
Integration into Advanced Material Science and Engineering Applications
Aniline derivatives are fundamental building blocks for conducting polymers and other advanced materials. researchgate.net The specific substitutions on this compound could be harnessed to create materials with tailored properties.
Future research could focus on the synthesis of novel polyaniline derivatives . The polymerization of this compound, either as a homopolymer or a copolymer with aniline or other derivatives, could lead to functional polymers with unique solubility, processability, and electronic properties. rsc.orgrsc.orgurfu.ru The methoxymethyl group might enhance solubility in organic solvents, a common challenge in polyaniline processing, while the chloro-substituent could influence the polymer's electronic and morphological characteristics. rsc.orgmdpi.com
These new polymers could find applications in:
Organic Electronics: As charge-transporting materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The substituent pattern can tune the HOMO/LUMO energy levels of the resulting polymer. google.com
Sensors: The polymer's conductivity could be modulated by exposure to specific analytes, making it a candidate for chemical sensors, for example, for humidity or ammonia (B1221849). rsc.org
Corrosion Protection: Polyaniline-based coatings are known for their anti-corrosive properties. Derivatives of this compound could offer enhanced performance.
Additionally, the molecule itself could be investigated as a component in self-eliminating oligomers for applications like controlled drug release, where branched aniline linkers play a crucial role. capes.gov.brnih.gov
Development of High-Throughput Screening Methodologies for Reactivity Profiles
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies are essential. Future work in this area would involve designing and implementing automated platforms to rapidly test a wide array of reaction conditions.
This approach would enable the efficient optimization of catalytic reactions , such as the cross-couplings and C-H activations mentioned previously. By screening large libraries of catalysts, ligands, solvents, and bases, researchers can quickly identify the optimal conditions for yield and selectivity. researchgate.net
Furthermore, HTS can be used to build a comprehensive reactivity profile for the molecule. This involves reacting this compound with a diverse set of reagents to explore its chemical space. This can be part of a broader effort in combinatorial synthesis to generate libraries of novel compounds for biological screening or materials science applications. researchgate.netnih.gov The development of DNA-encoded libraries (DEL) using versatile building blocks is a powerful strategy in drug discovery, and aniline derivatives are valuable in this context. nih.govumich.edu
Table 2: HTS Application Framework
| HTS Application | Variables to Screen | Objective | Potential Outcome |
|---|---|---|---|
| Catalyst Optimization | Catalysts, Ligands, Solvents, Temperature, Bases | Maximize yield and selectivity for a specific transformation (e.g., Suzuki coupling). | An efficient and robust protocol for synthesizing derivatives. researchgate.net |
| Reactivity Profiling | Diverse electrophiles, Nucleophiles, Oxidants, Reductants | Map the chemical reactivity and discover novel transformations. | Identification of unexpected reaction pathways and novel molecular scaffolds. |
Advanced Multicomponent Reactions Involving this compound as a Key Building Block
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. thieme.comorganic-chemistry.org The amine functionality of this compound makes it an ideal candidate for several well-known MCRs.
Future research should explore its use in:
Ugi Reaction: This four-component reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov Using this compound as the amine component would directly incorporate its unique substitution pattern into peptide-like scaffolds, which are of great interest in medicinal chemistry. nih.govacs.org
Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. While it does not directly use an amine, derivatives of the product can be formed, and the study of related MCRs is relevant. researchgate.netbaranlab.org
The development of novel, "interrupted" versions of these reactions, where the reactive intermediate is trapped intramolecularly or by an external nucleophile, offers another layer of synthetic innovation. nih.govacs.org The chloro- and methoxymethyl-substituents could potentially participate in or influence such subsequent reactions, leading to novel heterocyclic systems.
Sustainable Chemistry Approaches for Synthesis and Application of Derivatives
Aligning with the principles of green chemistry, future research must focus on sustainable methods for both the synthesis of this compound and its subsequent transformations. rsc.orgrsc.org
Key areas of investigation include:
Biocatalysis: Employing enzymes for synthetic transformations offers high selectivity under mild, aqueous conditions. rsc.org For instance, nitroreductase enzymes could be used for the synthesis of functionalized anilines from their corresponding nitroarenes, avoiding harsh reducing agents and heavy metal catalysts. acs.orgworktribe.com Oxidative enzymes could be explored for polymerization or other functionalization reactions. scilit.com
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including better heat and mass transfer, improved safety, and easier scalability. acs.org Developing a continuous flow synthesis for this compound or its derivatives would represent a significant advancement in manufacturing efficiency and sustainability. mdpi.comyoutube.com
Green Solvents: Research into replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical CO₂, or bio-derived solvents is crucial. rsc.orgacs.org Microwave-assisted synthesis in aqueous media has already proven effective for the N-heterocyclization of other aniline derivatives. acs.org
Catalyst Recovery and Reuse: For catalytic processes, a focus on developing heterogeneous catalysts or catalyst systems that allow for easy separation and recycling is paramount to reduce waste and cost. qualitas1998.net
By integrating these sustainable approaches, the chemical lifecycle of this compound and its derivatives can be made more economically and environmentally viable.
Q & A
Basic: What are the recommended synthetic pathways for 2-Chloro-3-(methoxymethyl)aniline, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves selective chlorination and functional group protection. For example, chlorination of precursor anilines using N-chlorosuccinimide (NCS) in acetonitrile (MeCN) at 60°C for 16 hours achieves regioselectivity (e.g., converting 2-chloro-3-(trifluoromethyl)aniline to 2,4-dichloro derivatives) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution.
- Stoichiometry : A 1.1:1 molar ratio of NCS to substrate minimizes over-chlorination .
- Workup : Trituration with ethyl acetate improves purity.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., methoxymethyl and chloro groups). For example, methoxymethyl protons resonate at δ ~3.3–3.5 ppm (singlet), while aromatic protons show splitting patterns dependent on substitution .
- FTIR : Stretching vibrations for NH (~3350 cm), C-Cl (~750 cm), and C-O (methoxymethyl, ~1100 cm) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight, while fragmentation patterns distinguish regioisomers .
Advanced: How does the methoxymethyl group influence electronic properties and reactivity compared to other substituents (e.g., methoxy or trifluoromethyl)?
Answer:
The methoxymethyl group (-CHOCH) acts as an electron-donating group (EDG) via oxygen lone pairs, increasing electron density on the aromatic ring. This contrasts with trifluoromethyl (-CF), a strong electron-withdrawing group (EWG). Key effects:
- Reactivity : EDGs activate the ring for electrophilic substitution (e.g., nitration occurs at para positions relative to EDGs) .
- Redox Behavior : Methoxymethyl derivatives show lower oxidation potentials than EWGs, favoring quinone formation under mild conditions .
- Comparative Data : Substituent Hammett parameters (σ values) quantify electronic effects: σ (methoxymethyl) ≈ -0.10 vs. σ (CF) ≈ +0.54 .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Purity : HPLC or GC-MS ensures >95% purity; impurities (e.g., unreacted precursors) can skew bioassays .
- Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. LB media).
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) verifies regiochemistry, as misassignment of substituent positions invalidates SAR studies .
Advanced: How can DFT calculations predict the compound’s nonlinear optical (NLO) properties or metabolic pathways?
Answer:
- NLO Properties : DFT at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and HOMO-LUMO gaps. Methoxymethyl groups increase β by enhancing charge asymmetry, making the compound a candidate for optoelectronic materials .
- Metabolism Prediction : Docking studies (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes. The methoxymethyl group may undergo O-demethylation, forming a phenol metabolite .
Basic: What are the stability considerations for this compound under storage or reaction conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation.
- Moisture : Aniline derivatives hydrolyze in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF) for reactions .
- Thermal Stability : Decomposition above 150°C releases toxic HCl; monitor via TGA-DSC .
Advanced: How to design SAR studies comparing this compound with analogs (e.g., 3-methoxy or 4-chloro derivatives)?
Answer:
- Variable Substituents : Synthesize analogs with halogens, EWGs, or EDGs at positions 2–5.
- Activity Profiling : Test against enzyme targets (e.g., tyrosine kinases) using fluorescence polarization assays.
- Data Analysis : Use Hansch analysis to correlate logP, σ, and π parameters with IC values .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm).
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to optimize catalytic systems for cross-coupling reactions involving this compound?
Answer:
- Catalyst Screening : Pd(PPh) or Ni(dppf)Cl for Buchwald-Hartwig amination.
- Solvent/Ligand Effects : Use toluene with Xantphos ligand to enhance turnover number (TON) .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 120°C .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
